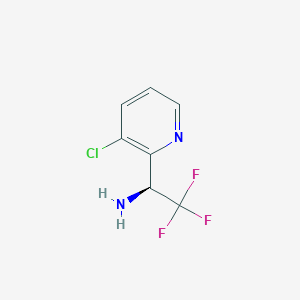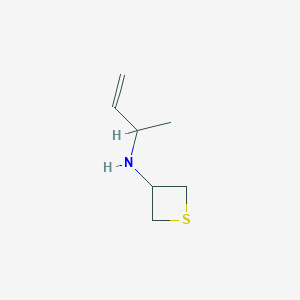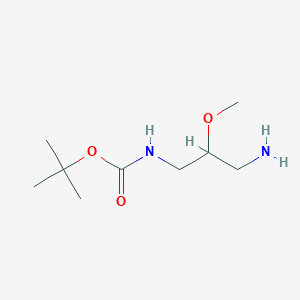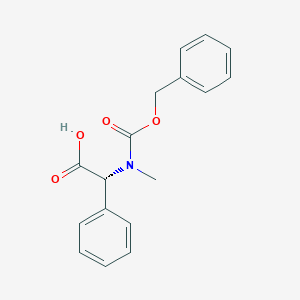
N-Cbz-(R)-a-(methylamino)-benzeneacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Cbz-®-a-(methylamino)-benzeneacetic acid is a compound of significant interest in organic chemistry and pharmaceutical research. The compound is characterized by the presence of a benzyl carbamate (Cbz) protecting group, which is commonly used to protect amine functionalities during chemical synthesis. This compound is particularly notable for its chiral center, which makes it valuable in the synthesis of enantiomerically pure pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Cbz-®-a-(methylamino)-benzeneacetic acid typically involves the protection of the amine group with a benzyl carbamate (Cbz) group. One common method involves the reaction of the amine with benzyl chloroformate in the presence of a base such as sodium bicarbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of N-Cbz-®-a-(methylamino)-benzeneacetic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and control of temperature and pressure is common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
N-Cbz-®-a-(methylamino)-benzeneacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Cbz group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloroformate in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield primary amines .
Wissenschaftliche Forschungsanwendungen
N-Cbz-®-a-(methylamino)-benzeneacetic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Utilized in the development of pharmaceuticals, particularly those requiring chiral purity.
Industry: Applied in the production of fine chemicals and as a building block for various chemical syntheses.
Wirkmechanismus
The mechanism of action of N-Cbz-®-a-(methylamino)-benzeneacetic acid involves its interaction with specific molecular targets. The Cbz group protects the amine functionality, allowing selective reactions at other sites of the molecule. This protection is crucial in multi-step syntheses where selective deprotection is required. The molecular pathways involved include nucleophilic attack on the carbonyl carbon of the Cbz group, leading to its removal under acidic or catalytic hydrogenation conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Cbz-2-(methylamino)ethanol: Similar in structure but with an ethanol moiety instead of a benzeneacetic acid.
N-Cbz-2-(methylamino)butyric acid: Contains a butyric acid moiety instead of benzeneacetic acid.
Uniqueness
N-Cbz-®-a-(methylamino)-benzeneacetic acid is unique due to its chiral center and the presence of the benzeneacetic acid moiety, which imparts specific chemical properties and reactivity. This makes it particularly valuable in the synthesis of enantiomerically pure compounds, which are essential in pharmaceutical applications .
Eigenschaften
Molekularformel |
C17H17NO4 |
|---|---|
Molekulargewicht |
299.32 g/mol |
IUPAC-Name |
(2R)-2-[methyl(phenylmethoxycarbonyl)amino]-2-phenylacetic acid |
InChI |
InChI=1S/C17H17NO4/c1-18(15(16(19)20)14-10-6-3-7-11-14)17(21)22-12-13-8-4-2-5-9-13/h2-11,15H,12H2,1H3,(H,19,20)/t15-/m1/s1 |
InChI-Schlüssel |
GKGCEDIFEKJBFY-OAHLLOKOSA-N |
Isomerische SMILES |
CN([C@H](C1=CC=CC=C1)C(=O)O)C(=O)OCC2=CC=CC=C2 |
Kanonische SMILES |
CN(C(C1=CC=CC=C1)C(=O)O)C(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-oxa-3-thia-14-azatricyclo[8.4.0.02,6]tetradeca-1(10),2(6),4,11,13-pentaene-13-carbonitrile](/img/structure/B13030991.png)
![6-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13030996.png)
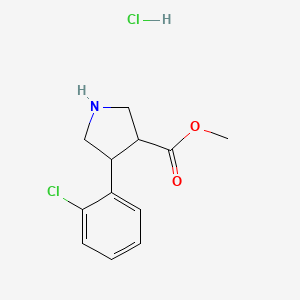

![tert-butylN-[trans-5-fluoroazepan-4-yl]carbamate](/img/structure/B13031006.png)
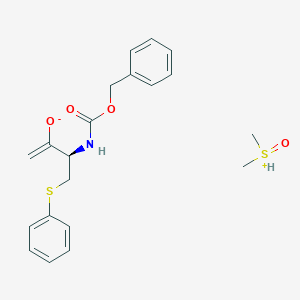

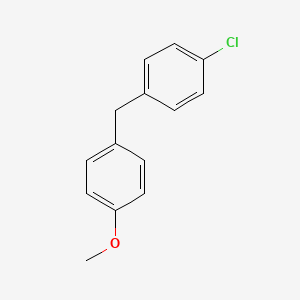
![4,4,5,5-Tetramethyl-2-(1,4-dioxaspiro[4.5]dec-6-en-7-yl)-1,3,2-dioxaborolane](/img/structure/B13031027.png)
